C10H9ClFNO3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWAZVQXCRCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of C10h9clfno3 and Its Analogues
Established Synthetic Pathways for C10H9ClFNO3
The synthesis of this compound and its analogues can be achieved through both conventional and advanced chemical reactions. These pathways often involve multi-step sequences to introduce the required functional groups onto the aromatic core.
Conventional Reaction Routes
Conventional synthetic routes for compounds structurally related to this compound typically involve classical reactions such as nitration, halogenation, and acylation of aromatic precursors. For instance, the synthesis of chloro-fluoro-nitro-aromatic compounds often starts from a substituted aniline (B41778) or acetanilide (B955). A common approach involves the nitration of a chloro-fluoro acetanilide derivative.
A representative conventional synthesis is the preparation of N1-(5-chloro-4-fluoro-2-nitrophenyl)acetamide from 3'-chloro-4'-fluoroacetanilide. This transformation is typically achieved through nitration using a mixture of nitric acid and sulfuric acid. The conditions for such reactions, including temperature and reaction time, are critical to control the regioselectivity of the nitration and avoid side reactions.
Another conventional method involves the reaction of an amine with an acid chloride. For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the in-situ formation of an acid chloride from 3,5-diiodosalicylic acid using phosphorus trichloride, which then reacts with 3-chloro-4-(4-chlorophenoxy)aniline. nih.gov This highlights a common strategy of activating a carboxylic acid for amidation.
The following table summarizes key conventional reactions applicable to the synthesis of this compound analogues:
| Reaction Type | Reagents | Precursor Example | Product Type |
| Nitration | HNO3, H2SO4 | 3'-Chloro-4'-fluoroacetanilide | Chloro-fluoro-nitroacetanilide |
| Amidation | PCl3, Amine | 3,5-Diiodosalicylic acid | N-Arylbenzamide |
| Nucleophilic Aromatic Substitution | KOH, Copper catalyst | 4-Chlorophenol and 3,4-Dichloronitrobenzene | Diaryl ether |
Advanced Synthetic Techniques
More advanced synthetic techniques offer improvements in efficiency, selectivity, and environmental impact. These can include microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions.
Microwave irradiation has been shown to accelerate reactions significantly. For instance, the synthesis of 3-(4-nitrophenyl)-1-(phenylamino)propan-2-ol was achieved in just 5 minutes using microwave heating, demonstrating a significant rate enhancement compared to conventional heating. nih.gov This technique could be applied to various steps in the synthesis of this compound, potentially reducing reaction times and improving yields.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. While not directly detailed for a this compound structure in the provided context, these methods are widely used for the synthesis of complex aromatic compounds and could be adapted for the elaboration of its scaffold. For example, a palladium-catalyzed reaction was used in an attempt to prepare 2-(4-nitrobenzyl)oxirane from 1-iodo-4-nitrobenzene (B147127) and allylboronic acid pinacol (B44631) ester, showcasing the application of such advanced methods in related systems. nih.gov
Derivatization Strategies of this compound Scaffolds
The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. This can be achieved by modifying the core structure or by varying the substituents and interconverting functional groups.
Modifications of Core Structures
Modifications to the core aromatic structure of this compound analogues can lead to significant changes in their properties. These modifications can include altering the substitution pattern on the aromatic ring or introducing new ring systems.
One approach to core modification is through nucleophilic aromatic substitution (SNAr) reactions. The presence of an electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack, allowing for the displacement of a halide. This strategy can be used to introduce a variety of nucleophiles, such as amines, alcohols, or thiols, thereby creating a library of new analogues.
Another strategy involves the chemical transformation of the existing functional groups to alter the core's electronic properties. For example, the reduction of the nitro group to an amine opens up a wide range of subsequent derivatization possibilities, including diazotization followed by substitution or acylation to form new amides.
Substituent Variation and Functional Group Interconversions
Systematic variation of substituents on the this compound scaffold allows for fine-tuning of its chemical and physical properties. This can involve the introduction of different alkyl, aryl, or functional groups.
For N-aryl amide structures, the amide N-H bond can be a site for derivatization. Reaction with alkyl halides, acid chlorides, isocyanates, or chloroformates can lead to the corresponding N-alkyl, N-acyl, N-carbamoyl, and N-carbamate derivatives, respectively. monash.edu This approach has been successfully applied to the synthesis of N-substituted noscapine (B1679977) analogues. monash.edu
Functional group interconversions are also a key strategy. For instance, a hydroxyl group on the aromatic ring can be converted to an ether or an ester. The synthesis of rafoxanide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, involves the formation of a diaryl ether linkage, which is a common modification in medicinal chemistry. nih.gov
The following table outlines common derivatization strategies applicable to this compound analogues:
| Derivatization Strategy | Reagents/Reaction Type | Target Functional Group | Resulting Functional Group |
| N-Alkylation/Acylation | Alkyl halides, Acid chlorides | Amide (N-H) | N-Alkyl/N-Acyl Amide |
| Etherification | Alkyl halides, Base | Phenol (-OH) | Ether (-OR) |
| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2) | Nitro (-NO2) | Amine (-NH2) |
| Amide Formation | Carboxylic acid, Coupling agent | Amine (-NH2) | Amide (-NHCOR) |
Advanced Structural Elucidation and Spectroscopic Characterization of C10h9clfno3
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed analysis of the ¹H and ¹³C NMR spectra of C10H9ClFNO3, including chemical shifts, coupling constants, and multiplicity, could not be performed due to a lack of available spectral data.
Mass Spectrometry (MS)
Information regarding the molecular ion peak and fragmentation patterns of this compound, essential for confirming its molecular weight and elucidating its structure, was not found.
Infrared (IR) Spectroscopy
The characteristic vibrational frequencies for the functional groups present in this compound could not be compiled into a data table as no published IR spectrum was identified.
Crystallographic Studies and Solid-State Interactions of this compound
No crystallographic data, such as unit cell dimensions, space group, or details on intermolecular interactions from X-ray diffraction studies of a single crystal of this compound, appears to be available.
Computational Chemistry and Molecular Modeling of this compound
Conformational Analysis and Energetic Profiles
A computational investigation into the stable conformers and the energetic barriers between them for a molecule with the formula this compound has not been published, precluding any detailed discussion on this topic.
Quantum Chemical Calculations
A thorough search of scientific literature and chemical databases did not yield specific quantum chemical calculation studies for the compound with the molecular formula this compound. Computational chemistry is a powerful tool for elucidating molecular structure and predicting reactivity; however, it appears that this particular compound has not been the subject of published research in this area.
Quantum chemical calculations, such as Density Functional Theory (DFT), are typically employed to determine a molecule's optimized geometry, vibrational frequencies, and electronic properties. These calculations provide valuable insights that complement experimental data from spectroscopic techniques.
For a hypothetical analysis of this compound, researchers would likely employ computational methods to:
Determine Optimized Molecular Geometry: Calculations would identify the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.
Analyze Vibrational Spectra: Theoretical vibrational frequencies would be calculated and could be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.
Investigate Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Map the Molecular Electrostatic Potential (MEP): An MEP surface would be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Without published studies, it is not possible to provide specific data tables or detailed research findings for the quantum chemical properties of this compound. The application of these computational methods would be a prerequisite for a comprehensive understanding of its structural and electronic characteristics.
Mechanistic Investigations of C10h9clfno3 S Biological Interactions
Elucidation of Molecular Targets and Pathways
Investigations into the biological activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have primarily centered on its antibacterial effects, particularly against the gram-negative bacterium Klebsiella pneumoniae. scielo.brmdpi.com
Engagement with Specific Receptors or Enzymes
The primary molecular target hypothesized for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is the penicillin-binding protein (PBP). mdpi.com PBPs are a group of enzymes essential for the synthesis of the bacterial cell wall. The chloroacetamide moiety of the compound is a reactive group that can potentially form a covalent bond with the active site of these enzymes, leading to their inactivation. This proposed interaction is supported by the observation that the presence of the chloro atom appears to enhance the antimicrobial activity of the acetamide (B32628) structure. mdpi.com
Modulation of Cellular Processes
By targeting penicillin-binding proteins, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall. mdpi.com This interference with a critical structural component of the bacterium leads to a compromise in cell wall integrity. The ultimate consequence of this disruption is cell lysis, where the bacterial cell ruptures and dies due to osmotic pressure. mdpi.com This mechanism of action classifies the compound as having bactericidal (bacteria-killing) potential.
Enzyme Inhibition and Activation Mechanisms
The primary proposed mechanism of action for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide involves enzyme inhibition. Specifically, it is suggested to act as an inhibitor of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. mdpi.com The chloroacetamide functional group within the molecule is a key feature, likely responsible for its inhibitory activity. This group can act as an electrophile, making it susceptible to nucleophilic attack by residues, such as cysteine, within the active site of the target enzyme. This can lead to the formation of a stable, covalent bond, resulting in irreversible inhibition of the enzyme's function.
Currently, detailed kinetic studies to determine the specific type of inhibition (e.g., competitive, non-competitive) and to quantify its potency through metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not extensively available in the public domain. Such studies would be crucial to fully characterize the enzyme inhibition mechanism. There is no available evidence to suggest that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide acts as an enzyme activator.
Molecular Recognition and Binding Dynamics of C10H9ClFNO3
While detailed experimental studies on the molecular recognition and binding dynamics of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide are limited, computational approaches can provide valuable insights. Molecular docking simulations could be employed to model the interaction between the compound and the active site of bacterial penicillin-binding proteins.
These simulations would likely show the acetamide derivative fitting into the enzyme's active site, with the chloroacetamide group positioned to react with a key catalytic residue. The stability of this binding is thought to be enhanced by the presence of the chloro atom. mdpi.com The various functional groups on the phenyl ring, including the fluoro and nitro groups, would also contribute to the binding affinity and specificity through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues of the protein. Further research, including X-ray crystallography or NMR spectroscopy of the compound bound to its target enzyme, would be necessary to experimentally validate these computational predictions and provide a more detailed picture of the binding dynamics.
**Interactive Data Table: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) in Combination with Other Antibiotics against *Klebsiella pneumoniae***
| Combination | Interaction Type |
| CFA + Ciprofloxacin | Additivity scielo.br |
| CFA + Cefepime | Additivity scielo.br |
| CFA + Ceftazidime | Indifference scielo.br |
| CFA + Meropenem | Synergism scielo.br |
| CFA + Imipenem | Synergism scielo.br |
Structure Activity Relationship Sar Studies of C10h9clfno3 Derivatives
Impact of Structural Modifications on Biological Efficacy
The quinoline (B57606) ring system is a critical component, acting as an ATP mimetic that anchors the molecule in the ATP-binding pocket of the target kinase. Research into N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas has shown that this scaffold is a potent class of inhibitors for the VEGFR-2 tyrosine kinase nih.gov. The 7-methoxy group on the quinoline ring is a key site for modification. In one study, this position was identified as a suitable site to link other groups without a dramatic loss of binding affinity, leading to the development of new analogues nih.gov.
The central phenylurea structure is essential for interacting with the hinge region of the kinase domain. The two N-H groups of the urea (B33335) moiety typically form crucial hydrogen bonds with the backbone of the kinase, specifically with the glutamate (B1630785) and aspartate residues in the hinge region, which is a common feature among Type II kinase inhibitors.
Modifications to the terminal phenyl ring attached to the urea group have been explored to enhance potency. A study involving the synthesis of a novel series of aryl-substituted Lenvatinib derivatives demonstrated that strategic modifications can lead to superior anti-proliferative effects against hepatocellular carcinoma (HCC) cell lines compared to the parent compound nih.gov. For instance, the introduction of a 3-isopropyl aryl group onto the molecule resulted in a derivative (compound 3i ) with a comparable VEGFR-2 inhibitory activity (IC₅₀ = 22.2 nM) to Lenvatinib (IC₅₀ = 16.4 nM) but with enhanced anti-proliferative potency against certain cancer cells nih.gov. This suggests that additional hydrophobic interactions within the ATP-binding pocket can be optimized to improve efficacy nih.gov.
The terminal cyclopropyl (B3062369) group plays a unique and critical role in Lenvatinib's high potency. Co-crystal structure analysis reveals that this group interacts with a region adjacent to the ATP-binding site, a characteristic that defines Lenvatinib as a distinct "Type V" kinase inhibitor nih.gov. This interaction with a neighboring allosteric region contributes to a prolonged residence time on the VEGFR2 target, enhancing its inhibitory effect nih.gov.
The following interactive table summarizes the inhibitory activities of Lenvatinib and some of its key derivatives against target kinases, illustrating the impact of specific structural modifications.
| Compound | Modification | Target Kinase | IC₅₀ (nM) | Reference |
| Lenvatinib | Parent Compound | VEGFR-2 | 16.4 ± 1.90 | nih.gov |
| Lenvatinib | Parent Compound | VEGFR-1 | 2.0 | nih.gov |
| Lenvatinib | Parent Compound | VEGFR-3 | 0.7 | nih.gov |
| Compound 3i | Aryl substitution (3-isopropylphenyl) | VEGFR-2 | 22.2 ± 0.52 | nih.gov |
| ZLF-095 | Modification at 7-methoxy position | VEGFR-1 | 2.0 | nih.gov |
| ZLF-095 | Modification at 7-methoxy position | VEGFR-2 | 5.0 | nih.gov |
| ZLF-095 | Modification at 7-methoxy position | VEGFR-3 | 0.7 | nih.gov |
| Ki8751 | N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivative | VEGFR-2 | 0.90 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features rsc.org. For kinase inhibitors like Lenvatinib, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These models can provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its binding affinity to the target kinase rsc.org.
While specific 3D-QSAR models developed exclusively for a series of Lenvatinib analogues are not widely published in peer-reviewed literature, the principles can be inferred from studies on other VEGFR-2 inhibitors and pharmacophore modeling. A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
For VEGFR-2 inhibitors, a common pharmacophore model includes mdpi.commdpi.com:
A heteroaromatic ring system (like Lenvatinib's quinoline) to occupy the adenine-binding region.
One or two hydrogen bond donors (provided by the urea N-H groups).
One hydrogen bond acceptor (the urea carbonyl oxygen).
A hydrophobic region that interacts with a hydrophobic pocket of the kinase.
A hypothetical QSAR model for Lenvatinib derivatives would likely quantify the importance of these features. For example, CoMFA contour maps could indicate regions where bulky, electron-withdrawing, or hydrogen-bond-donating groups would increase or decrease activity.
Steric Fields: Contour maps would likely show that bulky substituents are favored in the hydrophobic pocket where the terminal phenyl group resides, but disfavored near the hinge-binding urea moiety.
Electrostatic Fields: These maps would highlight the importance of the electronegative carbonyl oxygen of the urea and the electropositive N-H groups for optimal hydrogen bonding with the kinase hinge region.
Such QSAR models, once developed and validated with a diverse set of Lenvatinib analogues, would serve as powerful predictive tools. They would allow for the virtual screening of novel compound libraries and the prioritization of synthetic efforts toward molecules with the highest predicted potency, accelerating the discovery of next-generation inhibitors.
Design Principles for Optimized Lenvatinib Analogues
Based on extensive SAR studies and an understanding of Lenvatinib's binding mode, several key design principles have been established for the development of optimized analogues with enhanced efficacy and selectivity.
Preservation of the Core Quinoline and Urea Scaffolds: The 4-quinolyloxy-phenylurea core is fundamental to the activity of this class of inhibitors. The quinoline ring effectively mimics the adenine (B156593) portion of ATP, while the urea moiety is the primary anchor to the kinase hinge region through critical hydrogen bonds. Any new analogue design must preserve this essential binding interaction nih.gov.
Exploitation of the Allosteric Pocket (Type V Inhibition): A defining feature of Lenvatinib is its unique "Type V" binding mode, where the cyclopropyl group extends into a neighboring allosteric pocket, distinct from the ATP-binding site nih.gov. This interaction is crucial for its high potency and prolonged target engagement. Therefore, a primary design principle is to maintain or enhance this interaction. Analogues should feature small, rigid hydrophobic groups at this terminus that can form favorable contacts, such as CH-pi interactions, within this adjacent pocket nih.gov.
Strategic Substitution on Terminal Aromatic Rings: As demonstrated by aryl-substituted derivatives, there is considerable scope for optimizing hydrophobic and steric interactions in the region occupied by the terminal phenyl ring nih.gov. The addition of small alkyl or halogen groups at specific positions can enhance van der Waals interactions with hydrophobic residues in the kinase active site, leading to improved binding affinity. Molecular docking simulations can guide the selection of optimal substituents to maximize these favorable contacts nih.gov.
Modification of the Quinoline Moiety for Selectivity and Properties: While the quinoline core is essential, substitutions at non-critical positions, such as the 7-methoxy group, can be used to fine-tune the molecule's physicochemical properties (e.g., solubility, metabolic stability) without compromising core binding activity nih.gov. Such modifications can lead to derivatives like ZLF-095, which retains high potency against VEGFRs while potentially offering an improved therapeutic profile nih.gov.
By adhering to these principles—maintaining the core binding elements, optimizing interactions with the allosteric pocket, strategically modifying terminal hydrophobic groups, and fine-tuning physicochemical properties via the quinoline ring—medicinal chemists can rationally design novel Lenvatinib analogues with the potential for superior therapeutic performance.
Pre Clinical Research and in Vitro/in Vivo Efficacy Evaluation
In Vitro Biological Assays
In vitro studies have been crucial in characterizing the molecular mechanisms underlying the pharmacological effects of Tofisopam (B1682394). These assays have explored its impact on cellular functions and its interaction with specific molecular targets.
Cell-Based Functional Studies
Cell-based assays have demonstrated that Tofisopam exerts immunomodulatory effects. In studies using human peripheral blood mononuclear cells (PBMCs), Tofisopam was found to influence lymphocyte proliferation and cytokine production. Unlike diazepam, which suppressed mitogen-induced PBMC proliferation, Tofisopam generally enhanced it at low to moderate concentrations. nih.gov
Specifically, Tofisopam was observed to enhance the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, at these concentrations. nih.gov However, at high doses, it exhibited a suppressive effect on both PBMC proliferation and IL-2 production. nih.gov In contrast, Tofisopam consistently depressed the production of Tumor Necrosis Factor-alpha (TNF-alpha) across all tested doses. nih.gov These findings highlight a complex, dose-dependent interaction of Tofisopam with immune cell functions in vitro.
**Table 1: Effect of Tofisopam on Cytokine Production in Human PBMCs *in vitro***
| Cytokine | Effect of Low to Moderate Doses | Effect of High Doses |
|---|---|---|
| Interleukin-2 (IL-2) | Enhancement | Suppression |
| Tumor Necrosis Factor-alpha (TNF-alpha) | Depression | Depression |
Biochemical Assays for Target Modulation
Biochemical assays have identified phosphodiesterases (PDEs) as a key molecular target for Tofisopam. It acts as an isoenzyme-selective inhibitor of PDEs. nih.gov Research has shown that Tofisopam has the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3. nih.gov The inhibition of these specific PDE isoenzymes is believed to be a primary mechanism behind its pharmacological activity. nih.gov
The compound demonstrates weak inhibition of PDE-1 and PDE-5, and no significant interaction was found with PDE-6, PDE-8, PDE-9, and PDE-11. nih.gov The affinity for the most affected isoenzymes is in the high nanomolar to low micromolar range. nih.gov This selective PDE inhibition distinguishes Tofisopam from classical benzodiazepines, which primarily act on the GABA-A receptor. nih.gov
Table 2: Inhibitory Activity of Tofisopam on Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC50 (μM) |
|---|---|
| PDE-4A1 | 0.42 ± 0.8 |
| PDE-10A1 | 0.92 ± 1.2 |
| PDE-3A | 1.98 ± 1.7 |
| PDE-2A3 | 2.11 ± 1.8 |
| PDE-1 | Weak Inhibition |
| PDE-5 | Weak Inhibition |
| PDE-6, 8, 9, 11 | No Interaction |
In Vivo Pre-clinical Models (Non-Human)
In vivo studies in animal models have been employed to assess the pharmacological activity of Tofisopam in a whole-organism context, providing insights into its potential therapeutic applications.
Animal Model Studies for Pharmacological Activity
Tofisopam has demonstrated efficacy in a mouse model of the negative symptoms of psychosis. mdpi.com In this model, the administration of dizocilpine, an NMDA receptor antagonist, leads to a prolonged immobility time in mice, which is considered analogous to avolition, a negative symptom of psychosis. nih.gov Co-administration of Tofisopam was shown to ameliorate this dizocilpine-induced increase in immobility. nih.gov This suggests a potential role for Tofisopam in addressing the negative symptoms of schizophrenia. mdpi.com The effect was observed to be lasting, indicating it was not due to an acute behavioral effect of the compound. nih.gov
Furthermore, preclinical studies with the (S)-enantiomer of tofisopam have revealed effects on stress-related physiological responses. In rats, it was effective in reducing the formation of stress-induced ulcers. bioworld.com In mice, it demonstrated an ability to reduce the stimulation of colonic motility associated with stress. bioworld.com Additionally, in an ovariectomized mouse model, which is used to study aspects of menopause, (S)-tofisopam was found to reduce the elevation in skin temperature. bioworld.com
Biomarker Development in Pre-clinical Settings
There is limited publicly available research specifically detailing the development and validation of biomarkers to measure the pharmacological effects of Tofisopam in preclinical settings. While its mechanisms of action, such as PDE10A inhibition and immunomodulation, suggest potential avenues for biomarker discovery, dedicated studies to establish and qualify such biomarkers for Tofisopam are not extensively reported in the reviewed literature. nih.govresearchgate.net
The development of biomarkers for CNS disorders and for monitoring the effects of PDE inhibitors is an active area of research. nih.govmontclair.edu For instance, neuroimaging techniques are being explored to measure target engagement of PDE10A inhibitors in the brain. nih.gov In the context of psychosis models, electrophysiological and neuroimaging markers are being investigated for their translational potential. nih.gov However, the application and validation of these specific biomarker strategies in preclinical studies of Tofisopam have not been detailed in the available sources.
Intellectual Property and Patent Landscape of C10h9clfno3
Analysis of Existing Patents Related to C10H9ClFNO3 Research
Existing patent literature reveals that compounds with the molecular formula this compound have been identified and investigated within specific research domains. A notable example is found in Spanish patent application ES2456966T3, titled "Inhibidores de MAPK/ERK cinasa" (MAPK/ERK kinase inhibitors) google.com. This patent references compounds with the formula this compound, associating them with molecular weights of 246 and 248 google.com. This suggests that research efforts have explored the potential of molecules with this formula as inhibitors of MAPK/ERK kinases, a class of enzymes involved in cellular signaling pathways that are often implicated in diseases such as cancer.
The identification of this compound within patents related to kinase inhibition indicates that the primary focus of existing IP protection for this molecular formula lies in its potential therapeutic applications, particularly in the field of oncology or other diseases driven by aberrant kinase activity. The patenting of such compounds typically covers the composition of matter itself, as well as specific methods of use or formulations.
Table 1: Identified Patent Information for this compound
| Patent Identifier | Title/Subject Matter | Molecular Formula | Associated Molecular Weights | Primary Research Area |
| ES2456966T3 | Inhibidores de MAPK/ERK cinasa | This compound | 246, 248 | Kinase Inhibition (Therapeutic) |
Future Patenting Strategies for this compound Applications
Future patenting strategies for compounds conforming to the this compound formula should consider a multi-faceted approach to maximize protection and commercial advantage. As research progresses, new derivatives, synthesis routes, and applications may emerge, each offering opportunities for distinct IP protection.
Composition of Matter Patents: Securing patents for novel chemical entities that fall under the this compound formula is the most robust form of protection. This would involve synthesizing and characterizing new compounds with this molecular formula that exhibit improved efficacy, reduced toxicity, or novel mechanisms of action compared to existing compounds.
Process Patents: Developing and patenting innovative, efficient, or cost-effective methods for synthesizing compounds with the this compound formula can provide significant competitive advantages. This includes novel synthetic pathways, purification techniques, or large-scale manufacturing processes.
Use Patents: If compounds with the this compound formula are found to be effective in treating new diseases or conditions beyond kinase inhibition, or in novel industrial applications, these specific uses can be patented. This strategy protects the application of a known compound in a new context.
Formulation Patents: Protecting specific pharmaceutical formulations (e.g., sustained-release tablets, topical creams, injectable solutions) or industrial formulations that enhance the delivery, stability, or efficacy of this compound compounds can create additional layers of IP protection.
Method of Treatment Patents: For therapeutic applications, patents can be sought for methods of treating specific diseases using compounds with the this compound formula, particularly if a specific dosage regimen or patient population is identified.
Given the existing patent landscape pointing towards kinase inhibition, future strategies might involve developing second-generation inhibitors with improved selectivity, overcoming resistance mechanisms, or exploring synergistic combinations with other therapeutic agents. Furthermore, exploring entirely new application areas for this compound compounds, such as in agrochemicals, material science, or diagnostics, could open up new avenues for patent protection. A comprehensive IP strategy would involve thorough prior art searches and a proactive approach to filing patent applications as research progresses, ensuring that innovations are adequately protected from the early stages of development through to commercialization enago.comsussex.ac.ukpolicyreview.infocsis.orgwipo.int.
Compound List:
this compound
Future Research Directions and Translational Perspectives for C10h9clfno3
Emerging Research Areas for C10H9ClFNO3
The scientific community's investigation into this compound is concentrated on its potential as a highly selective and potent anticancer agent. A primary area of emerging research is the compound's efficacy against castration-resistant prostate cancer (CRPC), a form of advanced prostate cancer that no longer responds to hormone therapy. Studies are revealing that derivatives of CIL-102, including those with the molecular formula this compound, exhibit significant antiproliferative activity against CRPC cell lines.
A key focus of this research is to understand the structure-activity relationships of these compounds. By systematically modifying the chemical structure of the parent CIL-102 molecule, researchers aim to enhance both the potency and the selectivity of these derivatives. The goal is to develop compounds that are highly effective at inhibiting the growth of cancer cells while minimizing harm to healthy, non-cancerous cells. This selective action is a critical factor in developing safer and more effective cancer treatments.
Another burgeoning area of investigation is the elucidation of the precise molecular mechanisms by which this compound exerts its anticancer effects. While it is understood that CIL-102 and its derivatives function as antimitotic agents, interfering with the process of cell division, the specific molecular targets and signaling pathways affected by this compound are still under active investigation. A deeper understanding of these mechanisms will be crucial for the rational design of future therapeutic strategies.
Potential for Novel Therapeutic or Research Applications
The most immediate and significant potential application for this compound lies in the development of novel therapeutics for cancers that have developed resistance to existing treatments. A notable example is docetaxel-resistant prostate cancer. Docetaxel is a standard chemotherapy agent for advanced prostate cancer, but many patients eventually develop resistance, limiting their treatment options. Research into CIL-102 derivatives with the formula this compound is driven by the urgent need for new drugs that can overcome this resistance.
The potential therapeutic applications of this compound are not limited to prostate cancer. The antimitotic mechanism of action suggests that this compound could be effective against a broad range of solid tumors. Future research will likely explore the efficacy of this compound in other types of cancer that are characterized by rapid cell division.
Beyond its direct therapeutic potential, this compound also serves as a valuable research tool. As a specific inhibitor of mitosis, it can be used in laboratory settings to study the intricate processes of cell division. By observing the effects of this compound on cancer cells, researchers can gain new insights into the fundamental biology of cancer and identify new potential targets for drug development.
| Potential Application | Description |
| Therapeutic Agent for Castration-Resistant Prostate Cancer (CRPC) | Development of a novel treatment for advanced prostate cancer that is resistant to hormone therapy. |
| Overcoming Docetaxel Resistance | Providing a new therapeutic option for prostate cancer patients who no longer respond to the standard chemotherapy agent, docetaxel. |
| Broad-Spectrum Anticancer Agent | Investigation of its efficacy against other types of solid tumors characterized by high rates of cell proliferation. |
| Research Tool for Cell Biology | Use as a specific inhibitor of mitosis to study the mechanisms of cell division and identify new cancer targets. |
Methodological Advancements in this compound Research
The investigation of this compound and its analogues is being propelled by a suite of advanced analytical and computational methodologies. These techniques are essential for the synthesis, characterization, and evaluation of these novel compounds.
Synthesis and Characterization: The creation of new CIL-102 derivatives, including those with the formula this compound, relies on sophisticated organic synthesis techniques. Once synthesized, a battery of analytical methods is employed to confirm the structure and purity of these compounds. These techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the compound.
Mass Spectrometry (MS): Accurately determines the molecular weight and elemental composition of the molecule.
Computational Modeling: In addition to experimental techniques, computational modeling plays an increasingly vital role in the research of this compound. Techniques such as Density Functional Theory (DFT) are used to predict the three-dimensional structure of these molecules and to understand their electronic properties. This computational approach allows researchers to simulate the interaction of these compounds with their biological targets, providing insights that can guide the design of more potent and selective drugs. This in silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activity.
| Methodology | Application in this compound Research |
| Organic Synthesis | Creation of novel derivatives of CIL-102 with the formula this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of the synthesized compounds. |
| Infrared (IR) Spectroscopy | Identification of key functional groups within the molecular structure. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and elemental composition. |
| Computational Modeling (e.g., DFT) | Prediction of molecular structure, electronic properties, and interaction with biological targets to guide drug design. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for C₁₀H₉ClFNO₃, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Begin with a systematic review of published synthetic protocols (e.g., nucleophilic substitution, catalytic fluorination). Use Design of Experiments (DoE) to identify critical variables (temperature, solvent polarity, catalyst loading) and employ response surface methodology to optimize yields. Validate reproducibility via triplicate trials and cross-lab verification . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and LC-MS ensures structural fidelity .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of C₁₀H₉ClFNO₃?
- Methodological Answer : Conduct comparative analyses under standardized conditions (e.g., pH, temperature). Use high-precision techniques like differential scanning calorimetry (DSC) for stability studies and HPLC-UV for solubility profiling. Cross-reference primary literature to identify methodological discrepancies (e.g., solvent purity, calibration standards) and apply meta-analysis to reconcile data .
Q. What gaps exist in the current literature on the biological activity of C₁₀H₉ClFNO₃, and how can they be addressed?
- Methodological Answer : Perform a scoping review using databases like PubMed and SciFinder to map existing studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied areas (e.g., mechanism of action, off-target effects). Prioritize in vitro assays (enzyme inhibition, cytotoxicity) followed by targeted in vivo models .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of C₁₀H₉ClFNO₃ derivatives with enhanced selectivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict reactivity. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinities toward target proteins. Validate predictions via synthesis and bioactivity screening, iterating based on SAR (structure-activity relationship) trends .
Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR shifts, fragmentation patterns) for structural elucidation of C₁₀H₉ClFNO₃?
- Methodological Answer : Combine advanced spectroscopic techniques (2D NMR, high-resolution MS/MS) with computational tools (ACD/Labs, MNova) to assign signals accurately. For ambiguous cases, synthesize isotopically labeled analogs or use X-ray crystallography for definitive confirmation. Cross-validate findings with independent labs to rule out instrumentation bias .
Q. How can researchers design experiments to probe the environmental fate and degradation pathways of C₁₀H₉ClFNO₃?
- Methodological Answer : Employ LC-MS/MS and stable isotope tracing to monitor degradation products in simulated environmental matrices (soil, water). Use microcosm studies to assess microbial biodegradation potential. Apply QSAR (quantitative structure-activity relationship) models to predict persistence and bioaccumulation risks .
Methodological Frameworks
- For Experimental Design : Adopt the PICO framework (Population: reaction system; Intervention: synthetic variables; Comparison: control conditions; Outcome: yield/purity) to structure hypothesis-driven studies .
- For Data Analysis : Use multivariate statistics (PCA, ANOVA) to disentangle confounding factors in complex datasets. Implement open-source tools (R, Python) for transparency .
- For Literature Synthesis : Follow PRISMA guidelines for systematic reviews, ensuring rigorous inclusion/exclusion criteria and risk-of-bias assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
